molecular formula C10H9O4 B2401337 4-(Methoxycarbonyl)-2-methylbenzoic acid CAS No. 1245919-29-2

4-(Methoxycarbonyl)-2-methylbenzoic acid

Cat. No. B2401337
CAS RN: 1245919-29-2
M. Wt: 193.179
InChI Key: ZQKSVHOYMATPAD-UHFFFAOYSA-M
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Description

“4-(Methoxycarbonyl)-2-methylbenzoic acid” is a chemical compound with the molecular formula C9H8O4 .


Synthesis Analysis

This compound can be used as a reagent for various chemical reactions, including tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .


Molecular Structure Analysis

The hydrogen atoms of phenyl and methyl can be seen as Q-peaks and located in the difference electron density, so they could be refined freely. The hydrogen of hydroxyl is found from the Fourier synthesis at first, and then refined further with restrained distance 0.85 Å to oxygen atom, standard deviation 0.01 .


Chemical Reactions Analysis

This compound is used for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.97 g/mol . It is a white to light yellow powder with a melting point of 197-200 °C (lit.) .

Scientific Research Applications

Antimicrobial Activity

4-(Methoxycarbonyl)-2-methylbenzoic acid has shown promise in antimicrobial applications. A study by Ma et al. (2014) synthesized various compounds including 4-(methoxycarbonyl) phenyl methyl fumarate, a derivative of 4-(methoxycarbonyl)-2-methylbenzoic acid. This compound exhibited significant antimicrobial activity against various microorganisms like Salmonella choleraesuis subsp. choleraesuis, Lactococcus lactis subsp. lactis, and Saccharomyces cerevisiae (Ma et al., 2014).

Solvent Applications

In the context of solvent applications, 4-(methoxycarbonyl)-2-methylbenzoic acid has been included in studies to understand solute transfer properties. Hart et al. (2015) conducted experiments with various benzoic acid derivatives, including 2-methylbenzoic acid and 4-methoxybenzoic acid, to develop Abraham model correlations for describing solute transfer into 2-methoxyethanol (Hart et al., 2015).

Synthetic Chemistry

In synthetic chemistry, this compound has been used in the preparation of complex molecules. Ardizzoia et al. (2008) utilized a derivative in the preparation of 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones, demonstrating its utility in complex organic syntheses (Ardizzoia et al., 2008).

Antifungal Applications

Yang et al. (2011) identified a derivative, 5-(3′,3′-dimethylallyloxy)-2-methoxycarbonyl-3-methoxy-4-methylbenzoic acid, from the plant endophytic fungus Pestalotiopsis photiniae. This compound showed significant antifungal activities against plant pathogens, highlighting its potential in agricultural applications (Yang et al., 2011).

Environmental Chemistry

In the field of environmental chemistry, Roberts et al. (1990) explored the metabolism of m-cresol by methanogenic cultures, leading to the formation of 4-hydroxy-2-methylbenzoic acid, a related compound. This study provides insights into the biochemical pathways and environmental impact of such compounds (Roberts et al., 1990).

Material Science

In material science, Amarnath and Palaniappan (2005) studied the doping of polyaniline with benzoic acid and its derivatives for improved electrical conductivity. This research points to the potential of 4-(methoxycarbonyl)-2-methylbenzoic acid derivatives in enhancing the properties of conductive polymers (Amarnath & Palaniappan, 2005).

Mechanism of Action

While there isn’t specific information available on the mechanism of action for “4-(Methoxycarbonyl)-2-methylbenzoic acid”, compounds with similar structures have been studied. For instance, “{4-[2-BENZYL-3-METHOXY-2-(METHOXYCARBONYL)-3-OXOPROPYL]PHENYL}SULFAMIC ACID” has been found to interact with the Receptor-type tyrosine-protein phosphatase beta .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The compound is used as an intermediate to synthesize antineoplastic agent Bexarotene and to synthesize a super fiber material, Poly (p-phenylene benzothiazole), PBO . Its unique properties make it a valuable resource for research in the post-genomic world .

properties

IUPAC Name

4-methoxycarbonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-5-7(10(13)14-2)3-4-8(6)9(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKSVHOYMATPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)-2-methylbenzoic acid

CAS RN

1245919-29-2
Record name 4-(methoxycarbonyl)-2-methylbenzoic acid
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